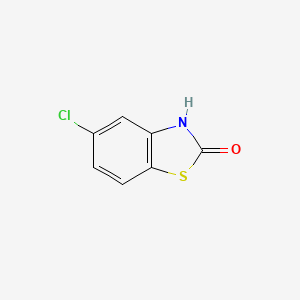

5-Chloro-2-benzothiazolinone

Vue d'ensemble

Description

La chlorobenzothiazolinone est un composé organique de formule moléculaire C₇H₄ClNOS et de masse molaire 185,63 g/mol . Il se présente sous la forme d'un solide cristallin blanc et est connu pour sa faible solubilité dans l'eau mais sa forte solubilité dans les solvants organiques courants . Ce composé est stable à l'air et à la photogrammétrie, ce qui en fait un intermédiaire précieux dans la synthèse organique . Il est souvent utilisé pour préparer d'autres fongicides azotés, antibiotiques, colorants fluorescents, matériaux polymères et médicaments .

Applications De Recherche Scientifique

Chlorobenzothiazolinone has a wide range of applications in scientific research:

Biology: The compound is used in the study of biological processes and the development of new drugs.

Industry: It is used in the production of polymer materials and other industrial chemicals.

Mécanisme D'action

Target of Action

5-Chloro-2-benzothiazolinone is an active compound used in various biochemical studies . .

Mode of Action

It is known to be an active compound that can be used for various biochemical studies

Biochemical Pathways

As an active compound, it is used in various biochemical studies

Result of Action

Analyse Biochimique

Biochemical Properties

It is known that benzothiazolinones can react via an SN1 pathway, via the resonance stabilised carbocation .

Molecular Mechanism

It is known that benzothiadiazoles can undergo a novel metabolic pathway .

Temporal Effects in Laboratory Settings

It is known that the compound is stable at room temperature .

Metabolic Pathways

It is known that benzothiadiazoles can undergo a novel metabolic pathway .

Méthodes De Préparation

La chlorobenzothiazolinone peut être synthétisée par réaction de la benzothiazoline dione avec le chlorobenzène . Les étapes de synthèse spécifiques comprennent :

Réaction de la benzothiazoline dione avec le chlorobenzène : Cela implique le chauffage des réactifs dans des conditions contrôlées pour favoriser la formation de la chlorobenzothiazolinone.

Cristallisation et purification : Le produit est ensuite purifié par cristallisation pour obtenir le composé souhaité sous sa forme pure.

Les méthodes de production industrielle impliquent souvent des étapes similaires, mais à plus grande échelle, avec des procédés de purification supplémentaires pour garantir que le composé répond aux normes requises pour ses applications prévues.

Analyse Des Réactions Chimiques

La chlorobenzothiazolinone subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'addition d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Le composé peut être réduit à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Les réactifs et les conditions communs utilisés dans ces réactions comprennent les solvants organiques, les températures contrôlées et des catalyseurs spécifiques pour améliorer les vitesses de réaction. Les principaux produits formés à partir de ces réactions dépendent du type de réaction et des réactifs utilisés.

4. Applications de la recherche scientifique

La chlorobenzothiazolinone a une large gamme d'applications dans la recherche scientifique :

Biologie : Le composé est utilisé dans l'étude des processus biologiques et le développement de nouveaux médicaments.

Industrie : Elle est utilisée dans la production de matériaux polymères et d'autres produits chimiques industriels.

5. Mécanisme d'action

Le mécanisme par lequel la chlorobenzothiazolinone exerce ses effets implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut inhiber l'activité de certaines enzymes ou interférer avec la synthèse de biomolécules essentielles, ce qui conduit à ses effets antimicrobiens ou anticancéreux . Les cibles moléculaires et les voies exactes dépendent de l'application spécifique et des dérivés utilisés.

Comparaison Avec Des Composés Similaires

La chlorobenzothiazolinone fait partie de la famille des benzothiazoles, qui comprend des composés comme le benzothiazole, la 2-aminobenzothiazole et la 2-mercaptobenzothiazole . Comparée à ces composés, la chlorobenzothiazolinone est unique en raison de la présence d'un atome de chlore, qui peut influencer sa réactivité et son activité biologique. L'atome de chlore peut améliorer la stabilité du composé et le rendre plus efficace dans certaines applications .

Composés similaires

- Benzothiazole

- 2-Aminobenzothiazole

- 2-Mercaptobenzothiazole

- 5-Chloro-2-benzothiazolinone

La chlorobenzothiazolinone se distingue par ses propriétés et ses applications spécifiques, ce qui en fait un composé précieux dans divers domaines de la recherche et de l'industrie.

Activité Biologique

5-Chloro-2-benzothiazolinone (CBT) is an organic compound that has garnered attention for its diverse biological activities. With the molecular formula and a molar mass of 185.63 g/mol, it belongs to the class of benzothiazole derivatives, which are known for their pharmacological potential. This article explores the biological activity of CBT, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and research findings.

Overview of Biological Activities

Benzothiazole derivatives, including CBT, exhibit a wide range of biological activities due to their ability to interact with various biological targets. The following table summarizes the key biological activities associated with CBT:

The biological activity of CBT can be attributed to its structural features, which allow it to participate in various biochemical pathways. The presence of the chlorine atom enhances its stability and reactivity, making it effective in diverse applications.

- Antimicrobial Action : CBT has shown promising results in inhibiting bacterial growth, particularly against strains such as E. coli and Staphylococcus aureus. Studies have demonstrated that CBT can disrupt bacterial cell wall synthesis, leading to cell lysis and death .

- Anticancer Properties : Research indicates that CBT can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. For instance, in studies involving human epidermoid carcinoma (A431) and lung cancer (A549) cell lines, CBT significantly reduced cell viability and migration while promoting apoptotic processes .

- Anti-inflammatory Effects : CBT has been found to lower the expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cells. This suggests its potential role in managing inflammatory conditions .

Case Studies

Several studies have highlighted the efficacy of CBT in various biological contexts:

- Antimicrobial Study : A study evaluated the antimicrobial activity of CBT against multiple bacterial strains using the microdilution method. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

- Cancer Cell Line Evaluation : In a study assessing the anticancer effects of CBT derivatives, researchers utilized MTT assays to measure cell viability across different concentrations. Results showed that certain derivatives had IC50 values significantly lower than those of conventional chemotherapeutics .

- Inflammation Model : In vivo models demonstrated that treatment with CBT reduced inflammation markers in animal models of arthritis, supporting its therapeutic potential in inflammatory diseases .

Propriétés

IUPAC Name |

5-chloro-3H-1,3-benzothiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNOS/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOVHYVKPKWACML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=O)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345337 | |

| Record name | 5-Chloro-2-benzothiazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20600-44-6 | |

| Record name | 5-Chloro-2(3H)-benzothiazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20600-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-benzothiazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-1,3-benzothiazol-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What structural insights can be obtained from the single-crystal X-ray analysis of a derivative of 5-Chloro-2-benzothiazolinone?

A1: Single-crystal X-ray analysis of Methyl-3-(5-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-propanoate, a derivative formed from the reaction of this compound with methyl acrylate, reveals key structural features []. The analysis shows that the benzothiazole unit in this derivative shares similarities with other related compounds like bis(1,3-benzothiazol-2-yl)disulfide and 2-methylthio-1,3-benzothiazole. Furthermore, the study highlights a specific bond length characteristic: the S1–C7 bond is longer [1.776(3)Å] than the S1–C6 bond [1.742(3)Å]. This difference is attributed to steric interactions within the molecule [].

Q2: Can this compound be used as a starting material to synthesize various classes of organic compounds?

A2: Yes, this compound serves as a versatile building block for synthesizing a range of organic compounds []. For instance, it can react with different reagents to yield carbamates, thiolcarbamates, dithiocarbamates, and thionocarbamates. This reactivity highlights its potential in developing novel compounds with potential applications in various fields.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.